![molecular formula C23H24O6 B2925074 Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate CAS No. 299951-66-9](/img/structure/B2925074.png)
Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide . This reaction occurs at the ethoxalyl group, forming 3-methylsulfanyl-6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones upon refluxing in pyridine (40–50% yields) or 6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-diones when refluxed in ethanol (37–74% yields) .Chemical Reactions Analysis
Ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates can react with 1,2-binucleophilic agents such as hydrazine, phenylhydrazine, and hydroxylamine . These reactions lead to the formation of new pyrazole and isoxazole derivatives . The reactions proceed under mild conditions (ethanol, room temperature) to form the title products with high yields (71–99%) .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Anti-inflammatory Agents
EPC has been studied for its potential to form compounds with antimicrobial and anti-inflammatory properties. The compound can undergo reactions to form 1,2,4-triazine-3,5-diones, which are analogs of uracil known to exhibit these biological activities . This application is particularly significant in the development of new pharmaceuticals that can combat resistant strains of bacteria and reduce inflammation.
Biotechnology: Enzyme Inhibition
In biotechnological research, EPC derivatives have been explored for their ability to inhibit certain enzymes. This is crucial for understanding enzyme mechanisms and for the development of enzyme inhibitors that can be used as drugs or in industrial processes .
Material Science: Synthesis of Novel Polymers
EPC can be a precursor in the synthesis of novel polymers. Its chemical structure allows it to be incorporated into polymer chains, potentially resulting in materials with unique properties such as enhanced durability, flexibility, or biodegradability .
Environmental Science: Eco-friendly Pesticides
EPC’s derivatives could be utilized in the formulation of eco-friendly pesticides. Their potential antimicrobial properties might offer a more sustainable and less harmful alternative to traditional pesticides, reducing the environmental impact of agricultural practices .
Mechanism of Action
Mode of Action
It’s known that the compound can react with S-methylisothiosemicarbazide hydroiodide at the ethoxalyl group, forming various products depending on the reaction conditions . The resulting changes at the molecular level and their implications for cellular function are subjects of ongoing research.
Biochemical Pathways
It’s known to undergo reactions that result in the formation of various products, including 3-methylsulfanyl-6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-diones
Result of Action
The compound’s reactions with S-methylisothiosemicarbazide hydroiodide result in the formation of various products , which may have different effects on cellular function
Action Environment
The action, efficacy, and stability of Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate can be influenced by various environmental factors. For instance, the reaction of the compound with S-methylisothiosemicarbazide hydroiodide yields different products depending on the solvent used
properties
IUPAC Name |
ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-5-26-23(25)15(4)29-18-10-11-19-21(12-18)27-13-20(22(19)24)16-6-8-17(9-7-16)28-14(2)3/h6-15H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNSUELVXKUIRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate |
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